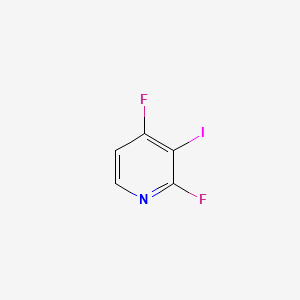

2,4-Difluoro-3-iodopyridine

描述

Contextual Significance within Halogenated Pyridines Research

Halogenated pyridines are a class of compounds of great importance in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine, can significantly alter the physicochemical and biological properties of a molecule. researchgate.net Fluorine's high electronegativity can influence a molecule's polarity, metabolic stability, and binding affinity to biological targets. researchgate.net

2,4-Difluoro-3-iodopyridine is a prominent member of this class. The two fluorine atoms at the 2 and 4-positions enhance the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The iodine atom at the 3-position is a versatile functional group that can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.org This trifunctional nature allows for sequential and regioselective modifications, providing a powerful tool for the construction of highly substituted and complex pyridine derivatives. researchgate.netnih.gov

The strategic placement of the halogens in this compound allows for controlled and selective reactions. For instance, the fluorine at the 4-position is typically the most susceptible to nucleophilic attack, while the iodine atom provides a handle for the introduction of various substituents through metal-catalyzed cross-coupling reactions. This predictable reactivity is a significant advantage in multi-step organic synthesis.

Overview of Research Trajectories for the Chemical Compound

Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity or unique material properties.

In medicinal chemistry , this compound serves as a scaffold for the development of new therapeutic agents. The pyridine core is a common motif in many biologically active molecules, and the ability to introduce diverse functionalities at specific positions allows for the fine-tuning of pharmacological properties. For example, it is utilized in the synthesis of kinase inhibitors, which are a critical class of drugs for cancer therapy. The fluorine atoms can enhance binding to the target protein, while the substituent introduced at the iodo-position can be designed to interact with other key residues in the active site.

In materials science , the electronic properties of this compound and its derivatives are of interest for the development of new organic electronic materials. cymitquimica.com The incorporation of fluorine atoms can lower the energy levels of the molecular orbitals, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the structure through the iodo group allows for the synthesis of a library of compounds with tailored electronic and photophysical properties.

Furthermore, ongoing research continues to explore new synthetic methodologies that utilize this compound. This includes the development of more efficient and selective cross-coupling reactions and the exploration of its reactivity in novel chemical transformations. The demand for increasingly complex and functionalized molecules in drug discovery and materials science ensures that this compound will remain a valuable and actively researched chemical entity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 837364-88-2 |

| Molecular Formula | C5H2F2IN |

| Molecular Weight | 240.98 g/mol |

| Appearance | Solid |

| InChI Key | AYKASHJPLZSRDC-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKASHJPLZSRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479260 | |

| Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-88-2 | |

| Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Halogenation Processes

The synthesis of halopyridines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals, often involves complex reaction pathways. nih.govnih.gov Understanding these mechanisms is vital for developing selective and efficient halogenation methods. nih.govnih.gov Research has focused on strategies for direct C–H halogenation, including methods that temporarily transform the pyridine (B92270) ring to facilitate regioselective reactions. nih.govchemrxiv.org

Nucleophilic aromatic substitution (SNAr) is a prominent mechanism in pyridine chemistry. nih.govpearson.com The electron-deficient nature of the pyridine ring, particularly when activated, makes it susceptible to attack by nucleophiles. pearson.comuci.edu This pathway typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. pearson.com

In one studied strategy for 4-halogenation, a phosphine (B1218219) group is installed at the 4-position of the pyridine, creating a phosphonium (B103445) salt. nih.govnih.govacs.org This electrophilic salt is then displaced by a halide nucleophile. nih.govacs.org Computational studies have confirmed that this carbon-halogen bond formation proceeds through a stepwise SNAr pathway where the phosphine acts as a leaving group. nih.govnih.govacs.orgresearchgate.net The nitrogen atom in the pyridine ring helps to stabilize the negative charge in the Meisenheimer complex intermediate. pearson.comyoutube.com For the SNAr reaction to be effective, the attacking position is typically ortho or para to the ring nitrogen, which can stabilize the anionic intermediate through resonance. uci.eduyoutube.com

Another approach involves the temporary ring-opening of pyridines to form acyclic Zincke imine intermediates. nih.govchemrxiv.orgnsf.gov These intermediates are more alkene-like and significantly more nucleophilic than the parent pyridine, allowing for mild and highly regioselective halogenation before ring-closing. chemrxiv.orgmountainscholar.org

Identifying the rate-determining step (RDS) is crucial for optimizing reaction conditions. In the phosphonium salt displacement strategy for 4-halogenation, computational studies have indicated that the elimination of the phosphine group is the rate-determining step of the SNAr mechanism. nih.govnih.govacs.orgresearchgate.net The energy barrier for this step is influenced by steric interactions between the departing phosphine and any substituents on the pyridine ring. nih.govnih.govresearchgate.net Specifically, steric clashes during the C–P bond cleavage can account for differences in reactivity observed between pyridines with substituents at the 2- and 3-positions. nih.govnih.govresearchgate.net

The regioselectivity of pyridine halogenation is a significant challenge. In the halogenation of Zincke imine intermediates, a fascinating shift in the selectivity-determining step is observed depending on the halogen source. nih.govchemrxiv.orgnsf.gov

For chlorination and bromination, the initial carbon-halogen bond formation (TS-I) is irreversible and determines the regioselectivity. nih.govchemrxiv.orgnsf.gov However, for iodination, the C–I bond formation is found to be reversible. nih.govchemrxiv.orgnsf.gov In this case, the subsequent deprotonation step (TS-II) becomes the selectivity-determining step. nih.govchemrxiv.orgnsf.gov This change is attributed to the differing energetics of the intermediates formed with different halogens. nih.govchemrxiv.org

| Halogenation Reaction | Relative Gibbs Free Energy (Grel) of Intermediate |

|---|---|

| C–Cl Formation | 9.0 kcal mol-1 |

| C–Br Formation | 13.7 kcal mol-1 |

| C–I Formation | 19.7 kcal mol-1 |

Data sourced from computational studies on the halogenation of Zincke imine intermediates. nih.govchemrxiv.orgnsf.gov

Computational Chemistry for Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of pyridine reactions. iaea.orgacs.org It provides insights into reaction pathways, transition states, and the electronic properties of molecules that are often difficult to obtain through experimental means alone. mdpi.com

DFT calculations are widely used to model pyridine systems and elucidate reaction mechanisms. nih.goviaea.org For instance, DFT studies were crucial in confirming the SNAr pathway and identifying phosphine elimination as the rate-determining step in the 4-halogenation of pyridines via phosphonium salts. nih.govnih.gov These computational models allow for the calculation of energy profiles for proposed reaction pathways, helping to distinguish between different mechanistic possibilities. nih.govacs.org

DFT has also been applied to study:

The molecular behavior of pyridine derivatives as corrosion inhibitors. iaea.org

The mechanism of copper-catalyzed dearomatization of pyridine. acs.org

The electronic structure and redox properties of ruthenium-pyridine photoredox catalysts. mdpi.com

The adsorption and surface-enhanced Raman spectroscopy (SERS) of pyridine on metal clusters. acs.org

The optimization of molecular structures and the study of orbital interactions in arylated pyridine derivatives. bohrium.com

These applications demonstrate the power of DFT to predict and explain the chemical behavior of complex pyridine-containing systems. bohrium.com

Thermodynamic stability refers to a system's energy state, with lower energy indicating greater stability. fiveable.me It is a key factor influencing reaction outcomes and the behavior of chemical compounds. fiveable.memediresonline.org For substituted pyridines, thermodynamic data such as Gibbs free energies, enthalpies, and entropies of dissociation provide quantitative measures of stability and reactivity. rsc.org

Studies on the acid dissociation of substituted pyridinium (B92312) ions have shown that electronic effects of substituents significantly influence thermodynamic parameters. rsc.org The stability of a compound can be affected by factors like the strength of bonds and interactions with the surrounding solvent. mediresonline.orgrsc.org

In the context of halogenated pyridines, computational studies can predict dissociation pathways. For example, dissociative electron attachment studies on pyridine in the gas phase show that the dominant fragmentation pathway is the loss of a hydrogen atom to form an [M-H]⁻ anion, a process that can be modeled using computational chemistry. nih.gov Understanding these dissociation pathways is important for assessing the stability and potential degradation mechanisms of compounds like 2,4-difluoro-3-iodopyridine under various conditions. nih.gov The kinetic inertness of complexes, which relates to the rate of dissociation, is also a critical factor, especially for applications in biological systems. mdpi.com

Bonding Nature and Halogen Bonding Interactions

The unique arrangement of substituents in this compound gives rise to specific non-covalent interactions, most notably halogen bonding. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. wiley.com In iodinated pyridine derivatives, the iodine atom acts as a potent halogen bond donor.

Computational and crystallographic studies on various iodopyridinium salts have provided significant insights into these interactions. researchgate.netacs.org Adding a positive charge to the pyridine ring, either through protonation or N-alkylation, enhances the σ-hole on the halogen atom, increasing the likelihood and strength of halogen bond formation. researchgate.netacs.org Iodopyridinium cations, in particular, are recognized as predictable and strong halogen bond donors. acs.org The strength of these bonds generally decreases as the size of the halide anion acceptor increases from chloride to iodide. researchgate.net

While specific studies on this compound are not detailed in the provided search results, the principles derived from related compounds are applicable. The two electron-withdrawing fluorine atoms on the pyridine ring are expected to significantly increase the magnitude of the positive electrostatic potential of the σ-hole on the adjacent iodine atom. This electronic feature would make this compound an exceptionally strong halogen bond donor, forming robust C−I⋯X⁻ (where X is a Lewis base) interactions. Experimental and computational analyses of N-alkyl-3-iodopyridinium salts confirm that these halogen bonds are highly linear and strong, significantly influencing crystal structures. acs.org

Key Characteristics of Halogen Bonding in Iodopyridinium Systems

| Factor | Influence on Halogen Bond | Reference |

|---|---|---|

| Cationic Charge on Ring | Increases probability and strength of the halogen bond by enhancing the iodine's σ-hole. | researchgate.netacs.org |

| Halogen Bond Donor Strength | Decreases from iodo to chloro derivatives. Iodopyridiniums are the most predictable donors. | researchgate.net |

| Acceptor Anion | Bond strength generally decreases with increasing size of the halide anion (Cl⁻ > Br⁻ > I⁻). Iodide is a reliable acceptor. | researchgate.netacs.org |

| Electron-Withdrawing Substituents | Expected to increase the electrophilicity of the σ-hole and strengthen the halogen bond. |

Prediction of Phosphonium Salt Electrophilicity

The transformation of pyridines into phosphonium salts is a key strategy for activating the pyridine ring. Research into the halogenation of pyridines has involved the design of phosphine reagents that form phosphonium salts, which are subsequently displaced by halides. chemrxiv.org The electrophilicity of these phosphonium salt intermediates is a critical factor influencing the efficiency of subsequent reactions. chemrxiv.org

Computational studies predict that introducing electron-withdrawing groups to the pyridine ring increases the electrophilicity of the corresponding phosphonium salt at both the phosphorus center and the ring carbons. nih.gov For a hypothetical N-phosphonium salt of this compound, the potent inductive effect of the two fluorine atoms would render it highly electrophilic. This enhanced electrophilicity would make it more susceptible to nucleophilic attack, facilitating reactions like nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The efficiency of the carbon-halogen bond-forming step in such reactions is influenced by both the electrophilicity of the phosphonium intermediate and the substitution pattern on the pyridine ring. chemrxiv.org

Factors Influencing the Electrophilicity of Pyridylphosphonium Salts

| Factor | Effect on Electrophilicity | Reference |

|---|---|---|

| Formation of Phosphonium Salt | Activates the pyridine ring, increasing its electrophilicity for SNAr reactions. | nih.govresearchgate.net |

| Electron-Withdrawing Groups on Pyridine | Increases the electrophilicity of the phosphonium salt at both the phosphorus atom and the ring carbons. | nih.gov |

| Pyridine Substitution Pattern | Influences the overall efficiency and regioselectivity of subsequent nucleophilic attack. | chemrxiv.org |

Reactivity Studies of Pyridine Radical Cations

Comparison of Solution and Gas-Phase Reactivity

The reactivity of pyridine radical cations, often generated from iodo-precursors via photolysis, has been compared in solution and gas-phase environments. nih.govresearchgate.net For the distonic isomers of the pyridine radical cation (where the charge and radical sites are separated), the primary reaction observed in both phases is hydrogen atom abstraction. nih.govresearchgate.netnih.govnih.gov Studies suggest that for these charged radical reactions, the effects of solvation may not be significant, as the same major reaction occurs in both solution and the solvent-free gas phase. nih.govresearchgate.net

However, a significant divergence in reactivity is observed for the even-electron pyridyl cation. This cation can be formed as a byproduct during the generation of the radical cation, especially from 2-iodopyridine (B156620) precursors. nih.govnih.gov The pyridyl cation exhibits substantial solvation effects. nih.govresearchgate.net For instance, in solution, the 2-pyridyl cation forms a stable adduct with tetrahydrofuran (B95107) (THF). nih.govresearchgate.netnih.gov In contrast, in the gas phase, it undergoes addition/elimination reactions instead of forming a stable adduct. nih.govresearchgate.netnih.gov This difference highlights that while gas-phase studies can often predict the intrinsic reactivity of the radical species, the presence of a solvent can introduce alternative pathways, particularly for highly reactive, even-electron intermediates. nih.govnih.gov

Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction (HAT) is a fundamental reaction pathway for pyridine radical cations and related species. mdpi.comresearchgate.net The efficiency of HAT is governed by factors such as the bond dissociation energy (BDE) of the bond being broken and polar effects in the transition state. mdpi.comnih.gov The reactivity of aryl radicals in HAT reactions is enhanced by the presence of electron-withdrawing substituents, which stabilize the transition state. nih.gov

Studies on pyridine radical cations show that their protonated forms are more reactive in HAT. nih.govnih.gov The lower the pH in solution, the greater the fraction of protonated (and thus more polar and reactive) radicals, leading to an increased yield of hydrogen abstraction. nih.govnih.govacs.org This finding from solution studies is consistent with gas-phase results. nih.govnih.gov The mechanism can involve the radical cation directly or proceed through other intermediates. For example, pyridine N-oxides can be oxidized to N-oxy radical cations, which are highly electrophilic species capable of abstracting hydrogen atoms from a variety of C-H substrates. nih.gov

Solvation Effects on Radical Reactions

While the core reactivity of the pyridine radical cation (i.e., hydrogen abstraction) appears similar in both gas and solution phases, solvation plays a crucial role in the behavior of the ions. nih.govresearchgate.net Thermochemical studies have shown that pyridine radical cations isomerize to more stable distonic structures in the gas phase. researchgate.netacs.org These distonic cations, which have separated charge and radical centers, can form strong, externally solvated hydrogen bonds with water molecules (e.g., NH⁺···OH₂). researchgate.netacs.org The stability and structure of these solvated clusters are critical for understanding the ion's behavior in a protic environment. researchgate.net

Reactivity of Pyridyl Cations

Pyridyl cations are highly reactive, even-electron chemical species. They can be formed upon the photolysis of iodopyridines, particularly 2-iodopyridine, alongside the intended radical cations. nih.govnih.gov Unlike their radical cation counterparts, the reactivity of pyridyl cations is profoundly influenced by the surrounding medium. nih.gov

In the gas phase, these cations are studied in a solvent-free environment, which allows for the characterization of their intrinsic properties. nih.gov However, in solution, their high reactivity is tempered and directed by solvent molecules. The 2-pyridyl cation reacts with THF in solution to yield a stable adduct, whereas in the gas phase, only addition followed by elimination is observed. nih.govresearchgate.netnih.gov Similarly, when generated in a methanol/water mixture, the 2-pyridyl cation leads to the formation of 2-hydroxy- and 2-methoxypyridinium cation addition products, which are absent in gas-phase experiments. nih.govacs.org The presence and reactivity of these pyridyl cations can, therefore, lead to different product distributions in solution versus the gas phase. nih.gov

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of three halogen atoms with distinct reactivities on the pyridine (B92270) ring allows 2,4-Difluoro-3-iodopyridine to serve as a linchpin in the synthesis of elaborate organic molecules. Chemists can exploit the differential reactivity of the C-I and C-F bonds to introduce a variety of substituents in a controlled manner.

This compound is a pivotal precursor for synthesizing a diverse range of more complex fluorinated heterocyclic compounds. Current time information in Bangalore, IN. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which is highly desirable in medicinal chemistry. researchgate.net The compound's structure allows for further elaboration, leading to various fluorinated pyridine derivatives. For example, it can undergo reactions that substitute the iodine or fluorine atoms to introduce new functional groups, thereby creating novel fluorinated heterocyclic systems. researchgate.netmdpi.com The synthesis of fluorinated 3-hydroxypyridin-4-ones, for instance, can start from a fluorine-containing precursor like a difluoropyridine derivative. researchgate.net

The presence of an iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl compounds. nih.govscholaris.ca This reaction is a powerful method for creating a carbon-carbon bond between the pyridine ring and another aryl group. libretexts.orgacs.org The C-I bond is significantly more reactive than the C-F bonds under typical Suzuki-Miyaura conditions, allowing for selective coupling at the 3-position. wikipedia.org This selective reactivity is crucial for building complex molecular frameworks where multiple, distinct aryl groups need to be introduced sequentially.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is illustrative and based on typical Suzuki-Miyaura reactions involving aryl iodides.

| Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Resulting Biaryl Structure Core |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-2,4-difluoropyridine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 3-(4-Methoxyphenyl)-2,4-difluoropyridine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(Thiophen-2-yl)-2,4-difluoropyridine |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 3-(Pyridin-3-yl)-2,4-difluoropyridine |

Similar to biaryl synthesis, this compound is readily used in Sonogashira coupling reactions to produce alkynyl-substituted pyridine derivatives. This palladium-copper co-catalyzed reaction couples the aryl iodide with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl-2,4-difluoropyridines are themselves versatile intermediates, as the alkyne moiety can undergo a wide array of further transformations, including cycloadditions and reductions. This method provides a direct route to installing synthetically useful acetylene (B1199291) groups onto the fluorinated pyridine core. nih.govontosight.ai

Table 2: Examples of Sonogashira Coupling Reactions This table is illustrative and based on typical Sonogashira reactions involving aryl iodides.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Resulting Alkynyl Derivative Core |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 2,4-Difluoro-3-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | 2,4-Difluoro-3-((trimethylsilyl)ethynyl)pyridine |

| Propargyl alcohol | Pd(OAc)₂ | CuI | Piperidine (B6355638) | 3-(2,4-Difluoropyridin-3-yl)prop-2-yn-1-ol |

| Ethynylcyclohexane | Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | 3-(Cyclohexylethynyl)-2,4-difluoropyridine |

The true synthetic power of this compound lies in its capacity for the stepwise and regioselective introduction of multiple functional groups, leading to highly decorated pyridine rings. nih.govnih.govuni-muenchen.de The initial functionalization typically occurs at the C-3 position via reactions like Suzuki or Sonogashira coupling, leaving the two C-F bonds intact. Subsequently, the fluorine atoms can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The fluorine at the C-4 position is generally more susceptible to nucleophilic attack than the fluorine at the C-2 position. This difference in reactivity allows for selective substitution, providing access to 2,3,4-trisubstituted pyridines, which are valuable scaffolds in various chemical fields. nih.gov

Pharmaceutical and Agrochemical Development

The fluorinated pyridine motif is a privileged structure in modern drug and agrochemical discovery. lookchem.comsmolecule.com The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, building blocks like this compound are in high demand.

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comossila.comlookchem.com Its utility is rooted in its role as a versatile scaffold that allows for the systematic exploration of chemical space during the drug discovery process. Medicinal chemists utilize this compound to synthesize libraries of novel, highly functionalized pyridine derivatives for biological screening. researchgate.net For example, substituted pyridines are core components of numerous therapeutic agents, including kinase inhibitors for cancer therapy and compounds targeting neurological pathways. smolecule.comossila.com The ability to readily generate diverse biaryl, alkynyl, and other polyfunctional pyridines from this single intermediate makes it an invaluable tool in the development of new medicines. ossila.com

Key Intermediate in Drug Discovery

Radiopharmaceutical Development (¹⁸F-Labeling)

Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govutupub.fi The development of novel PET radiopharmaceuticals is critical for diagnosing and understanding diseases at the molecular level. nih.gov

The synthesis of ¹⁸F-labeled molecules often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. mdpi.com Halogenated and functionalized pyridines are important precursors for these radiotracers. For example, 5-iodo-2-[¹⁸F]fluoropyridine has been synthesized from a 2-DABCO-5-iodopyridine precursor, showcasing a method that could be adapted for structurally similar compounds. nih.gov The presence of an iodine atom on the pyridine ring, as in this compound, is particularly advantageous. After the ¹⁸F-labeling step, the iodine can be used for subsequent conjugation to a biomolecule or another targeting vector, a strategy employed in the synthesis of complex imaging agents. nih.gov While direct ¹⁸F for ¹⁹F exchange is possible, it often requires harsh conditions; more commonly, an activated precursor is used for the radiofluorination step. researchgate.netresearchgate.net The structure of this compound makes it a promising platform for developing new ¹⁸F-labeled PET probes.

PET Tracer Development

The presence of two fluorine atoms and an iodine atom on the pyridine ring offers multiple sites for chemical modification. The iodine atom, in particular, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. libretexts.orgwikipedia.orgwikipedia.org These reactions are fundamental in constructing the complex molecular frameworks often required for high-affinity and selective binding to biological targets like receptors, enzymes, or transporters. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 3-position of the pyridine ring, a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.

The development of PET tracers often involves the synthesis of a non-radioactive standard compound first, followed by the development of a radiolabeling procedure. In this context, this compound could serve as a key building block in the multi-step synthesis of a PET tracer candidate. The fluorine atoms at the 2- and 4-positions can influence the compound's lipophilicity and metabolic stability, which are crucial parameters for a successful PET tracer.

Radiosynthesis Methods for ¹⁸F-Fluoropyridines

The introduction of the positron-emitting isotope ¹⁸F into a molecule is a critical step in the production of a PET tracer. The radiosynthesis of ¹⁸F-labeled fluoropyridines can be challenging, particularly when the fluorine atom needs to be installed at the meta-position (3- or 5-position) relative to the nitrogen atom. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

One of the most common methods for ¹⁸F-labeling is nucleophilic aromatic substitution (SNAr). In the case of this compound, the existing fluorine atoms are not ideal leaving groups for direct substitution with [¹⁸F]fluoride due to the strong carbon-fluorine bond. However, derivatives of this compound could be synthesized to facilitate radiofluorination. For example, the iodine atom could be replaced with a more suitable leaving group for SNAr, such as a nitro group or a trimethylammonium salt. Subsequent reaction with [¹⁸F]fluoride would then introduce the radioisotope. The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the electron-withdrawing effect of the ring nitrogen, particularly at the ortho (2- and 6-) and para (4-) positions.

Isotopic Exchange:

Another potential method is isotopic exchange, where a non-radioactive fluorine atom (¹⁹F) in the molecule is exchanged with radioactive ¹⁸F. While this can be a straightforward method, it often results in low molar activity, which can be a limitation for imaging targets with low receptor densities. For a compound like this compound, developing a selective isotopic exchange at one of the fluorine positions while the other remains would be a significant synthetic challenge.

Radiolabeling via Organometallic Precursors:

More advanced methods for the radiosynthesis of ¹⁸F-fluoropyridines involve the use of organometallic precursors. For instance, a boronic ester or a stannane (B1208499) derivative of the pyridine could be synthesized from this compound. These precursors can then undergo radiofluorination using electrophilic fluorinating agents containing ¹⁸F.

The following table summarizes potential radiosynthesis strategies for ¹⁸F-fluoropyridines that could conceptually start from derivatives of this compound.

| Radiosynthesis Method | Precursor Type | Key Reaction | Potential Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine with a good leaving group (e.g., -NO₂, -NMe₃⁺) | Displacement of the leaving group with [¹⁸F]fluoride | Well-established method, high radiochemical yields possible. | Requires synthesis of a suitable precursor from this compound. |

| Isotopic Exchange | Fluoropyridine | Exchange of ¹⁹F with ¹⁸F | Simple, one-step reaction. | Often results in low molar activity. |

| Radiofluorination of Organometallic Precursors | Boronic ester or stannane derivative | Reaction with an electrophilic [¹⁸F]fluorinating agent | Can provide access to specific regioisomers. | Requires synthesis and handling of potentially sensitive organometallic precursors. |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,4-Difluoro-3-iodopyridine, providing unambiguous information about its structure. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The integration of these signals confirms the presence of exactly two protons. The chemical shifts and coupling patterns are influenced by the adjacent fluorine and iodine atoms. The exact positions of the peaks can vary slightly depending on the solvent used for the analysis.

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The spectrum will display two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms provide information about their local electronic environment. Furthermore, fluorine-fluorine and fluorine-proton coupling can be observed, which aids in the complete structural assignment. The potential chemical shift range for fluorine is vast, allowing for clear distinction between different fluorine environments within a molecule. jeolusa.com

A detailed analysis of the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for confirming the substitution pattern of this compound. The electron-withdrawing nature of the fluorine atoms and the electron-donating/heavy atom effect of the iodine atom create a unique electronic environment within the pyridine ring. This results in a predictable pattern of shielded and deshielded nuclei. By comparing the observed chemical shifts with those predicted by theoretical calculations or with data from similar known compounds, the precise arrangement of the substituents can be unequivocally confirmed. google.comresearchgate.net

Table 1: Representative NMR Data for Halogenated Pyridines

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 2-Fluoro-3-iodopyridine | ¹H | 7.50 (d, J = 3.1 Hz) | CDCl₃ |

| 2-Fluoro-3-iodopyridine | ¹⁹F | -62.75 (d, J = 10.6 Hz), -66.71 (dd, J = 10.8, 3.1 Hz) | CDCl₃ |

| 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine | ¹³C | 123.5, 124.3, 135.9 (dm, J = 262 Hz), 139.3, 142.5, 144.6 (dm, J = 167 Hz), 146.5, 152.3 | CDCl₃ |

| 2,3,5,6-Tetrafluoro-4-(pyridin-3-yloxy)pyridine | ¹⁹F | -154.00 to -153.77 (m), -87.50 to -87.33 (m) | CDCl₃ |

Note: Data is illustrative and sourced from various halogenated pyridine compounds to show representative shifts. Specific data for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. The C-F stretching vibrations typically appear in the region of 1200-1000 cm⁻¹. The C-I stretching vibration will be found at a much lower frequency, typically below 600 cm⁻¹. The aromatic C-H stretching and bending vibrations, as well as the ring stretching vibrations, will also be present, providing further confirmation of the molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula C₅H₂F₂IN. The mass spectrum will show a prominent molecular ion peak (M⁺). Additionally, the isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom (¹²⁷I is the only stable isotope) and will help to confirm its presence. Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is a powerful tool for studying conjugated systems like the pyridine ring in this compound. researchgate.netrsc.org The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.com

The electronic transitions in molecules like this compound primarily involve n→π* and π→π* transitions. The pyridine ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. cdnsciencepub.com The fluorine and iodine atoms, being electron-withdrawing and polarizable, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). cdnsciencepub.comlibretexts.org

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range | Description |

| π→π | Shorter wavelength (higher energy) | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. Typically high intensity. |

| n→π | Longer wavelength (lower energy) | Involves the excitation of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. Typically lower intensity. libretexts.org |

UV-Vis spectroscopy can be effectively used to monitor the progress of chemical reactions involving conjugated systems. researchgate.net As a reaction proceeds, the structure of the chromophore (the light-absorbing part of the molecule) changes, leading to a corresponding change in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. researchgate.net For example, in reactions where the pyridine ring of this compound is modified, such as in cross-coupling reactions where the iodine atom is substituted, the conjugation of the system changes, which would be observable in the UV-Vis spectrum. researchgate.netrsc.org

Chromatographic Purification Methods

Purification is a critical step in the synthesis of this compound to ensure it is free from starting materials, by-products, and other impurities.

Silica (B1680970) gel chromatography is a widely used technique for the purification of organic compounds. silicycle.com The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent). rsc.org For the purification of iodo- and fluoro-substituted pyridines, silica gel chromatography is a common and effective method. rsc.orgambeed.comacs.org The choice of eluent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. rsc.orgacs.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

In the synthesis of related compounds, such as substituted iodopyridines, purification by flash silica gel chromatography with gradients of petroleum ether and ethyl acetate (B1210297) has been reported to yield the product with high purity. rsc.org

Achieving high-purity isolation is essential for the use of this compound in applications such as pharmaceutical synthesis, where impurities can have significant consequences. researchgate.netnih.gov The reproducibility of the purification process is ensured by stringent quality control and consistent manufacturing processes. silicycle.com Techniques like thin-layer chromatography (TLC) are used to monitor the progress of the column chromatography and to identify the fractions containing the pure product. rsc.org The purity of the final product is often verified by other analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as well as spectroscopic techniques like NMR. vwr.comchemimpex.com The development of robust and reproducible purification protocols is key to obtaining high-purity this compound consistently. silicycle.comresearchgate.net

常见问题

Basic: What are the key synthetic routes for 2,4-Difluoro-3-iodopyridine, and how do reaction conditions influence halogen selectivity?

Answer:

The synthesis of this compound typically involves halogenation of pyridine precursors. A common approach is the direct iodination of 2,4-difluoropyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) critically influence regioselectivity. For example, polar aprotic solvents enhance iodine activation, favoring electrophilic substitution at the 3-position due to electron-withdrawing effects from adjacent fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

Figure 1. General mechanism of electrophilic addition to a C=C double bond.

Figure 1. General mechanism of electrophilic addition to a C=C double bond.